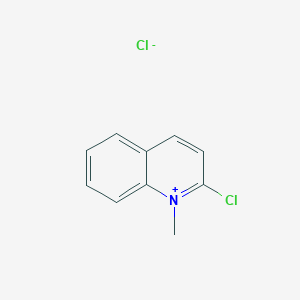

2-Chloro-1-methylquinolin-1-ium chloride

Description

Properties

Molecular Formula |

C10H9Cl2N |

|---|---|

Molecular Weight |

214.09 g/mol |

IUPAC Name |

2-chloro-1-methylquinolin-1-ium;chloride |

InChI |

InChI=1S/C10H9ClN.ClH/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7H,1H3;1H/q+1;/p-1 |

InChI Key |

FLGMUDCWEGGDKE-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylquinolin-1-ium chloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chloroquinoline.

Methylation: The 2-chloroquinoline is subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

Quaternization: The resulting 2-chloro-1-methylquinoline is then quaternized with a suitable alkylating agent, such as methyl chloride, to form 2-Chloro-1-methylquinolin-1-ium chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylquinolin-1-ium chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-chloro-1-methylquinolin-1-ium chloride displays potential antimicrobial and anticancer activities. Studies have shown that quinoline derivatives can inhibit the growth of various pathogens and cancer cell lines. For instance, derivatives of quinoline have been evaluated for their efficacy against Plasmodium falciparum, the malaria-causing parasite, demonstrating promising antimalarial activity .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves intercalation into DNA, leading to disruption of replication processes and subsequent cell death . Additionally, they may inhibit specific enzymes involved in crucial biochemical pathways.

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, 2-chloro-1-methylquinolin-1-ium chloride is utilized as a reagent for the preparation of various quinoline derivatives. Its ability to participate in nucleophilic substitutions and other reactions makes it a valuable tool for chemists seeking to develop new compounds with tailored properties .

Case Study 1: Antimalarial Activity

A study conducted on a series of quinoline derivatives, including 2-chloro-1-methylquinolin-1-ium chloride, demonstrated their effectiveness against drug-resistant strains of Plasmodium falciparum. The most promising compounds showed low nanomolar activity, indicating their potential as new antimalarial agents .

Case Study 2: Anticancer Research

In another investigation focusing on the anticancer properties of quinoline derivatives, compounds similar to 2-chloro-1-methylquinolin-1-ium chloride were tested against several cancer cell lines. Results indicated significant cytotoxic effects, particularly against MCF-7 breast cancer cells, with selectivity indices suggesting favorable therapeutic windows .

Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylquinolin-1-ium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways are still under investigation, but its ability to interfere with nucleic acid functions is a significant aspect of its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolinium Derivatives

(a) 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride

- Structural Features: The quinoline core is substituted with acetyl (C=O) at C3, methyl at C2, and phenyl at C3. The chloride ion participates in hydrogen bonding with the NH group, influencing molecular planarity and crystal packing .

- Crystallographic Data :

- Key Differences : The acetyl and phenyl groups in this analog increase steric bulk and electronic delocalization compared to the simpler 2-chloro-1-methyl derivative.

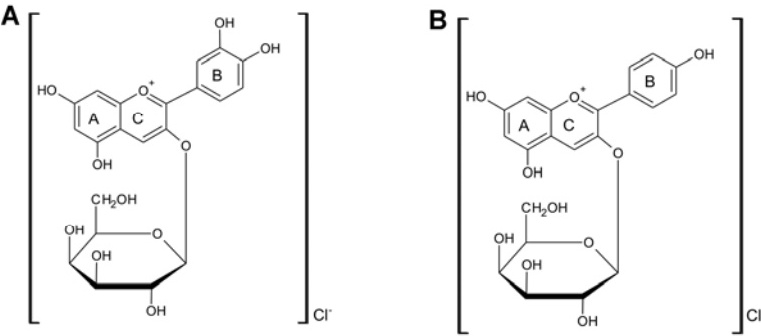

(b) Callistephin Chloride (Pelargonidin-3-O-glucoside chloride)

- Structural Features : An anthocyanin derivative with a glucose moiety attached to the flavylium core ().

- Key Differences: Unlike the synthetic quinolinium salts, callistephin chloride is a natural product with biological relevance (e.g., antioxidant properties). The glucoside group enhances water solubility, whereas 2-chloro-1-methylquinolinium chloride is more lipophilic .

Heterocyclic Chloride Salts

(a) 2-Chloro-1,3-dimethylimidazolinium Chloride

- Structural Features : A five-membered imidazolinium ring with chloro and methyl substituents ().

- SMILES:

[Cl-].CN1CC[N+](C)=C1Cl

- SMILES:

- Applications : Widely used as a coupling agent (e.g., DMC-Cl) in peptide synthesis due to its high reactivity .

- Key Differences: The smaller imidazolinium ring system confers higher ring strain and reactivity compared to the fused quinolinium system.

(b) 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

- Structural Features: A cyclohexanone derivative with a dimethylaminomethyl substituent ().

- Key Differences: This compound lacks aromaticity, resulting in distinct electronic properties and reduced thermal stability relative to quinolinium salts .

Comparative Analysis Table

Research Findings and Limitations

- Crystallographic Tools : Structural comparisons rely on software like SHELXL () and visualization suites like WinGX/ORTEP (). These tools enable precise measurement of bond lengths and angles in analogs .

- Synthetic Challenges: The chloro and methyl groups in 2-chloro-1-methylquinolinium chloride may lead to steric hindrance during functionalization, unlike less-substituted analogs.

- Data Gaps: Direct experimental data (e.g., melting points, solubility) for 2-chloro-1-methylquinolinium chloride are absent in the provided evidence, necessitating extrapolation from related compounds.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-Chloro-1-methylquinolin-1-ium chloride?

- Answer : Single-crystal X-ray diffraction is critical for resolving the compound’s molecular geometry and chloride ion coordination. Use the SHELX suite (e.g., SHELXL for refinement) to analyze anisotropic displacement parameters and validate bond lengths/angles . Complement this with FT-IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) and hydrogen bonding motifs. For visualization, employ WinGX/ORTEP to generate publication-ready thermal ellipsoid diagrams .

Q. How should researchers ensure reproducibility in synthesizing 2-Chloro-1-methylquinolin-1-ium chloride?

- Answer : Document reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization solvents, column chromatography parameters) in detail. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include spectral data (¹H/¹³C NMR, HRMS) and crystallographic CIF files as supporting information. Cross-reference synthetic protocols with peer-reviewed studies to address variability in yield or purity .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Answer : Combine HPLC (with UV detection at λ ≈ 254 nm) and elemental analysis (C, H, N, Cl content) to verify purity. For crystalline samples, check for twinning or disorder using SHELXL’s TWIN/BASF commands during refinement . Differential Scanning Calorimetry (DSC) can identify polymorphic transitions or decomposition events .

Advanced Research Questions

Q. How can hydrogen bonding networks in 2-Chloro-1-methylquinolin-1-ium chloride crystals be systematically analyzed?

- Answer : Apply graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and identify supramolecular synthons. Use PLATON or Mercury to calculate interaction geometries (distance/angle thresholds: d(D···A) < 3.5 Å, θ(D-H-A) > 110°). Compare patterns across polymorphs to predict stability and reactivity .

Q. What strategies resolve contradictions in crystallographic data, such as disordered chloride ions or solvent molecules?

- Answer : For disordered regions, apply SHELXL’s PART/SUMP constraints to refine occupancy ratios. Use SQUEEZE (PLATON) to model diffuse solvent contributions. Validate against spectroscopic data (e.g., TGA for solvent loss) and computational models (DFT-optimized geometries) to reconcile discrepancies .

Q. How can computational methods enhance the interpretation of experimental data for this compound?

- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize molecular geometry and compare with X-ray results. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Molecular dynamics simulations can predict solubility or stability under varying conditions (e.g., pH, temperature) .

Q. What advanced approaches address challenges in refining twinned or low-resolution crystal structures?

- Answer : For twinned data, employ SHELXL’s TWIN command with HKLF5 format. Use the R1(F²) metric for refinement quality. For low-resolution data (<1.0 Å), apply restraints (e.g., SIMU/DELU in SHELXL) to maintain chemically reasonable geometries. Cross-validate with PDF (pair distribution function) analysis for amorphous or nanocrystalline samples .

Methodological Notes

- Data Reporting : Adhere to IUCr standards for crystallographic data (CIF files with _audit_loop, chemical sections). Include ADPs, R-factors, and CSD deposition numbers .

- Conflict Resolution : When spectral and crystallographic data conflict (e.g., unexpected bond lengths), re-examine sample purity or consider dynamic effects (e.g., Jahn-Teller distortion) .

- Ethical Compliance : Avoid "over-interpretation" of weak data (e.g., hydrogen bonds with d(D···A) > 3.5 Å). Disclose limitations in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.